(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
Description
The compound “(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one” is a thiazol-4-one derivative featuring a benzimidazole-sulfanyl substituent attached to a furan ring and a 4-methoxyanilino group at the 2-position of the thiazole core. Its Z-configuration at the C5 position is critical for maintaining planar molecular geometry, which may enhance interactions with biological targets such as enzymes or receptors. The synthesis of this compound follows a mild, efficient protocol involving condensation reactions under controlled conditions, yielding high purity and excellent yields .
Properties
Molecular Formula |
C22H16N4O3S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N4O3S2/c1-28-14-8-6-13(7-9-14)23-21-26-20(27)18(30-21)12-15-10-11-19(29-15)31-22-24-16-4-2-3-5-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12- |
InChI Key |
JCUQFBSGJBJVSM-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The furan and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, particularly in the treatment of infections and possibly as an anticancer agent due to its ability to interfere with cellular processes.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, potentially interfering with replication and transcription processes. The thiazolidinone ring may interact with enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one family. Key structural analogs and their distinguishing features include:
- Core Heterocycle : Replacing the thiazole core with oxazole (e.g., in ) reduces antimicrobial potency, highlighting the thiazole ring’s importance in bioactivity .
Bioactivity Comparisons
- Antimicrobial Activity: The target compound’s benzimidazole-sulfanyl group likely enhances microbial target inhibition compared to simpler analogs. For example: reports oxazole derivatives with MIC50 values >50 µg/mL against E. coli, whereas thiazole-based compounds (e.g., ) show MIC50 values <20 µg/mL . The 4-methoxyanilino group may improve lipid membrane penetration compared to non-polar substituents .
- Antioxidant Activity: Thioxo analogs (e.g., ) exhibit moderate DPPH scavenging (IC50 ~35 µM), but the target compound’s methoxyanilino group could enhance radical stabilization, though direct data is lacking .
Biological Activity
The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is a complex organic molecule that belongs to the class of thiazole derivatives. It possesses a unique combination of functional groups, including a thiazole core, a furan ring, and a benzimidazole moiety. This structural diversity suggests significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 462.54 g/mol. The presence of multiple heterocycles may enhance its pharmacological profiles compared to simpler analogs.
Antimicrobial Activity
Research indicates that compounds with benzimidazole and thiazole structures often exhibit antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar structural features have been reported to have minimum inhibitory concentrations (MIC) in the range of 12.5 to 250 μg/ml against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Effects
Thiazole and benzimidazole derivatives are frequently associated with anticancer activity. The mechanism may involve the inhibition of specific enzymes related to tumor growth or interference with cellular signaling pathways. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Research has shown that thiazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release. This activity could be beneficial in treating diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Benzimidazole moiety | Anticancer and antimicrobial properties |
| Thiazole ring | Antimicrobial and anti-inflammatory effects |
| Furan component | Potential antiviral activity |
| Methoxy group | Enhances lipophilicity and bioavailability |
Case Studies
Recent studies have focused on the synthesis and evaluation of various benzimidazole-based compounds. For example, Kathrotiya et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activities against multiple pathogens using the broth microdilution method . The results indicated significant antibacterial activities, highlighting the potential of these compounds in pharmaceutical applications.
Another study investigated the anticancer potential of thiazole derivatives, revealing that certain compounds could inhibit cell proliferation in cancer cell lines through apoptosis induction . These findings support the hypothesis that this compound may possess similar therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
